Imidazo[1,2-A]pyrimidine-7-carbaldehyde
Overview
Description
Imidazo[1,2-A]pyrimidine-7-carbaldehyde is a heterocyclic compound that features a fused bicyclic structure, combining an imidazole ring with a pyrimidine ring. This compound is of significant interest in organic and medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
Target of Action
Imidazo[1,2-A]pyrimidine-7-carbaldehyde and its derivatives have been identified as potential covalent anticancer agents . The primary target of these compounds is the KRAS G12C protein, a common mutation in various types of cancer . This protein plays a crucial role in cell signaling pathways that control cell growth and differentiation .
Mode of Action
The compound interacts with its target through a covalent bond, a strong type of chemical bond where atoms share electron pairs . This interaction leads to changes in the target protein’s structure and function, disrupting its role in cell signaling pathways .
Biochemical Pathways
The compound’s interaction with the KRAS G12C protein affects various biochemical pathways involved in cell growth and differentiation . By inhibiting the function of this protein, the compound can disrupt these pathways and prevent the uncontrolled cell growth characteristic of cancer .
Pharmacokinetics
Similar compounds have been shown to have favorable adme (absorption, distribution, metabolism, and excretion) properties . These properties impact the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The result of the compound’s action is a potential reduction in cancer cell growth . Preliminary bio-evaluation screening has identified certain derivatives of this compound as potent anticancer agents for KRAS G12C-mutated cells . These results suggest that the compound could be a promising lead for the treatment of intractable cancers .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability . Additionally, the compound’s efficacy can be affected by factors such as the presence of other molecules in the cellular environment and the specific characteristics of the cancer cells it targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Imidazo[1,2-A]pyrimidine-7-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 2-aminopyrimidine with glyoxal or its derivatives, followed by cyclization and oxidation steps. The reaction conditions often require the use of acidic or basic catalysts and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the synthesis. Additionally, purification techniques like crystallization or chromatography are employed to obtain high-purity products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the aldehyde group can yield alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like Grignard reagents or organolithium compounds can be employed for nucleophilic substitution reactions.
Major Products:
Oxidation: Imidazo[1,2-A]pyrimidine-7-carboxylic acid.
Reduction: Imidazo[1,2-A]pyrimidine-7-methanol.
Substitution: Various substituted imidazo[1,2-A]pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Imidazo[1,2-A]pyrimidine-7-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds and is used in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is explored as a scaffold for drug development, particularly in the design of inhibitors for various enzymes and receptors.
Industry: Imidazo[1,2-A]pyrimid
Properties
IUPAC Name |
imidazo[1,2-a]pyrimidine-7-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c11-5-6-1-3-10-4-2-8-7(10)9-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOWRGSYRDSGFHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=C2N=C1C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40592398 | |
Record name | Imidazo[1,2-a]pyrimidine-7-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40592398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
375857-80-0 | |
Record name | Imidazo[1,2-a]pyrimidine-7-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40592398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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